molecular formula C30H26N4O2 B2470313 6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine CAS No. 2088982-18-5

6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

Cat. No.: B2470313
CAS No.: 2088982-18-5
M. Wt: 474.564
InChI Key: BGOXNFZGFWMHTG-ZEQRLZLVSA-N
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Description

6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two oxazoline rings attached to a bipyridine core, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with (S)-4-benzyl-4,5-dihydrooxazole under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The mixture is usually refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bipyridine core allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in THF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several applications in scientific research:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

(4S)-4-benzyl-2-[6-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O2/c1-3-9-21(10-4-1)17-23-19-35-29(31-23)27-15-7-13-25(33-27)26-14-8-16-28(34-26)30-32-24(20-36-30)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOXNFZGFWMHTG-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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